molecular formula C11H14ClNO B14043561 1-(4-Amino-3-ethylphenyl)-1-chloropropan-2-one

1-(4-Amino-3-ethylphenyl)-1-chloropropan-2-one

Cat. No.: B14043561
M. Wt: 211.69 g/mol
InChI Key: BVVLHUWCLSSAGR-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethylphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, an ethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-ethylphenyl)-1-chloropropan-2-one typically involves multiple steps. One common route starts with the nitration of an aromatic compound to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The chloropropanone moiety can be introduced through a Friedel-Crafts acylation reaction using appropriate reagents and catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-ethylphenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the chloropropanone moiety can produce alcohols.

Scientific Research Applications

1-(4-Amino-3-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloropropanone moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-3-ethylphenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(4-amino-3-ethylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO/c1-3-8-6-9(4-5-10(8)13)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3

InChI Key

BVVLHUWCLSSAGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C(=O)C)Cl)N

Origin of Product

United States

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